molecular formula C20H26N4O2S B2822378 7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 375363-60-3

7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2822378
CAS No.: 375363-60-3
M. Wt: 386.51
InChI Key: JYZVUKXNAOCTEJ-UHFFFAOYSA-N
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Description

7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Hexyl and Methyl Groups: Alkylation reactions are used to introduce the hexyl and methyl groups at the desired positions on the purine ring.

    Attachment of the Sulfanyl Group: This step involves the reaction of the purine derivative with a thiol compound, such as 3-methylbenzyl mercaptan, under suitable conditions to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine ring or the attached groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the purine ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Its unique structure could be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of 7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, while the purine core could interact with nucleotide-binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-hexyl-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its specific combination of functional groups, which may confer unique chemical reactivity and biological activity. The presence of the hexyl and methyl groups, along with the sulfanyl linkage, provides a distinct structural framework that can be exploited for various applications.

Properties

IUPAC Name

7-hexyl-3-methyl-8-[(3-methylphenyl)methylsulfanyl]-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2S/c1-4-5-6-7-11-24-16-17(23(3)19(26)22-18(16)25)21-20(24)27-13-15-10-8-9-14(2)12-15/h8-10,12,16-17H,4-7,11,13H2,1-3H3,(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKHDJWLHBYKOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2C(N=C1SCC3=CC=CC(=C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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